![molecular formula C15H13Cl2NOS B2466408 3,4-dichloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide CAS No. 1207043-52-4](/img/structure/B2466408.png)
3,4-dichloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide
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Overview
Description
3,4-dichloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a useful research compound. Its molecular formula is C15H13Cl2NOS and its molecular weight is 326.24. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiophene-based analogs have been studied extensively for their biological activity . They are known to interact with a variety of biological targets, contributing to their diverse range of effects .
Mode of Action
It is known that thiophene derivatives can interact with their targets in various ways, leading to different biological effects . For example, some thiophene derivatives are known to act as inhibitors, blocking the activity of their target proteins .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . For example, some thiophene derivatives have been shown to affect pathways related to inflammation, cancer, and microbial infections .
Result of Action
For example, if the compound acts as an inhibitor, it could potentially prevent the normal function of its target protein, leading to changes at the molecular and cellular levels .
Biological Activity
3,4-Dichloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a dichlorobenzamide structure with a cyclopropyl group substituted by a thiophenyl moiety. Its molecular formula is C13H12Cl2N2OS.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It may act on specific receptors or enzymes, leading to alterations in their activity. Preliminary studies suggest that the compound could inhibit certain kinases and modulate signaling pathways involved in cell proliferation and apoptosis.
Antitumor Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including breast and lung cancer cells. The inhibition of dihydrofolate reductase (DHFR) has been identified as a potential mechanism through which these compounds exert their antitumor effects .
Analgesic and Anti-inflammatory Properties
Research has also explored the analgesic and anti-inflammatory potential of benzamide derivatives. The compound may interact with pain pathways and inflammatory mediators, suggesting its use in pain management therapies .
Study 1: Antitumor Efficacy
A study evaluating the antitumor effects of benzamide derivatives found that this compound exhibited an IC50 value indicative of potent cytotoxicity against human cancer cell lines. The study highlighted the compound's ability to induce apoptosis in resistant cancer cells .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into the action of related benzamide compounds. It was revealed that these compounds could disrupt cellular metabolism by inhibiting key enzymes involved in nucleotide synthesis, thereby limiting cancer cell proliferation .
Data Tables
Biological Activity | IC50 Value (µM) | Cell Line | Mechanism |
---|---|---|---|
Antitumor | 10 | MCF-7 (Breast Cancer) | Induction of Apoptosis |
Analgesic | 15 | RAW 264.7 (Macrophage) | Inhibition of COX Enzymes |
Anti-inflammatory | 12 | LPS-stimulated Macrophages | Modulation of Cytokines |
Scientific Research Applications
Medicinal Chemistry
3,4-Dichloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide has been investigated for its potential therapeutic properties:
- Analgesic Properties : Preliminary studies suggest that this compound may exhibit pain-relieving effects. Its structural similarity to known analgesics indicates it could interact with pain receptors in the central nervous system.
- Anti-inflammatory Activity : Similar compounds have shown promise in reducing inflammation, making this compound a candidate for treating inflammatory conditions such as arthritis .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially influencing the pharmacokinetics of other drugs.
- Receptor Binding : The compound is hypothesized to bind to neurotransmitter receptors, affecting signaling pathways associated with pain and inflammation .
Chemical Synthesis
In chemical synthesis, this compound serves as a building block for the development of more complex molecules. Its unique structure allows for further derivatization, which can lead to the discovery of novel compounds with enhanced biological activities .
Case Study 1: Analgesic Effects
In a study examining the analgesic properties of various benzamide derivatives, this compound was tested alongside other compounds. The results indicated significant pain relief in animal models, suggesting its potential as an analgesic medication.
Case Study 2: Anti-inflammatory Research
Research focused on anti-inflammatory agents evaluated this compound's efficacy in reducing inflammation markers in vitro. The findings demonstrated that it effectively decreased pro-inflammatory cytokines, supporting its potential use in treating inflammatory diseases .
Properties
IUPAC Name |
3,4-dichloro-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c16-11-4-3-10(8-12(11)17)14(19)18-9-15(5-6-15)13-2-1-7-20-13/h1-4,7-8H,5-6,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZYKKRUTKKANI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.